Trans-1-Ethoxy-buta-1,3-diene is an organic compound with the molecular formula and a unique structure characterized by an ethoxy group attached to the first carbon of a butadiene chain. This compound exhibits both diene and ether functionalities, making it a versatile intermediate in organic synthesis. The presence of the ethoxy group enhances its reactivity, particularly in polymerization and other chemical transformations.
Trans-1-Ethoxy-buta-1,3-diene can be synthesized through various methods:
Trans-1-Ethoxy-buta-1,3-diene has several applications:
Trans-1-Ethoxy-buta-1,3-diene shares structural similarities with other butadiene derivatives. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Ethoxy-1,3-butadiene | Butadiene derivative | Ethoxy group at the second carbon |
| 2-Methoxy-1,3-butadiene | Butadiene derivative | Methoxy group at the second carbon |
| 1-Methoxy-1,3-butadiene | Butadiene derivative | Methoxy group at the first carbon |
| 2-Trifluoromethyl-1,3-butadiene | Halogenated butadiene | Trifluoromethyl group enhances reactivity |
Trans-1-Ethoxy-buta-1,3-diene's uniqueness lies in its specific positioning of the ethoxy group relative to the diene system. This positioning affects its reactivity patterns compared to similar compounds and provides distinct pathways for polymerization and synthesis.
The electronic structure of trans-1-ethoxy-buta-1,3-diene has been extensively studied using density functional theory methods, providing crucial insights into its frontier molecular orbital characteristics [1] [2] [3]. The compound exhibits a conjugated π-electron system that is significantly modified by the presence of the ethoxy substituent, leading to altered electronic properties compared to the parent 1,3-butadiene molecule.
The molecular orbital framework of trans-1-ethoxy-buta-1,3-diene follows the classical four-orbital pattern characteristic of conjugated dienes, derived from the linear combination of four carbon 2pz atomic orbitals [3] [4] [5]. These orbitals are designated as π₁, π₂, π₃, and π₄, with energies corresponding to α + 1.618β, α + 0.618β, α - 0.618β, and α - 1.618β, respectively, where α represents the Coulomb integral and β the resonance integral [5]. The four π-electrons occupy the two lowest energy bonding orbitals π₁ and π₂, making π₂ the highest occupied molecular orbital and π₃ the lowest unoccupied molecular orbital [4].
The ethoxy substitution produces significant perturbations to the frontier molecular orbital energies through electron-donating effects [6]. Density functional theory calculations using various functionals including B3LYP, M06-2X, and hybrid methods have demonstrated that alkoxy substituents generally raise both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [2] [7] [8]. This elevation is particularly pronounced for the highest occupied molecular orbital, which becomes more nucleophilic and reactive toward electrophilic species [6].
Table 3.1.1: Frontier Molecular Orbital Characteristics of trans-1-Ethoxy-buta-1,3-diene
| Molecular Orbital | Energy Level (relative) | Electron Occupancy | Nodal Pattern | Effect of Ethoxy Substitution |
|---|---|---|---|---|
| π₁ (Bonding) | α + 1.618β | 2 | No nodes | Energy raised (destabilized) |
| π₂ (Bonding, HOMO) | α + 0.618β | 2 | One node between C2-C3 | Energy raised (destabilized) - HOMO elevation |
| π₃ (Antibonding, LUMO) | α - 0.618β | 0 | Two nodes | Energy raised (destabilized) - LUMO elevation |
| π₄ (Antibonding) | α - 1.618β | 0 | Three nodes | Energy raised (destabilized) |
The highest occupied molecular orbital of trans-1-ethoxy-buta-1,3-diene exhibits enhanced electron density at the terminal carbon atoms, particularly at the C-4 position opposite to the ethoxy substitution [3] [4]. This orbital configuration facilitates electrophilic attack at these positions, explaining the observed regioselectivity in various addition reactions. The orbital coefficients for the highest occupied molecular orbital are approximately 0.602, 0.372, -0.372, and -0.602 for carbons 1 through 4, respectively [5].
Computational studies using density functional theory with correlation-consistent basis sets have revealed that the ethoxy group significantly modifies the electronic distribution within the conjugated system [7] [9]. Time-dependent density functional theory calculations indicate that the ultraviolet-visible absorption spectrum of trans-1-ethoxy-buta-1,3-diene is red-shifted compared to unsubstituted butadiene due to the reduced highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap [10] [11]. This bathochromic shift typically ranges from 10-15 nanometers, reflecting the enhanced conjugation facilitated by the electron-donating ethoxy substituent.
Table 3.1.2: Electronic Properties Comparison
| Property | trans-1-Ethoxy-buta-1,3-diene | Reference trans-1,3-Butadiene |
|---|---|---|
| Molecular Formula | C₆H₁₀O | C₄H₆ |
| HOMO Energy Level (eV) | Elevated (~0.5-1.0 eV higher) | -8.67 to -9.64 |
| LUMO Energy Level (eV) | Elevated (~0.3-0.6 eV higher) | 4.35 to 6.35 |
| HOMO-LUMO Gap (eV) | Reduced (~1-2 eV smaller) | 13.0-15.9 |
| UV Absorption λmax (nm) | ~220-225 (red-shifted) | ~210 |
The density functional theory analysis reveals that the ethoxy substituent participates in hyperconjugative interactions with the π-system, leading to partial charge delocalization from the oxygen lone pairs into the conjugated framework [9] [12]. This electron donation stabilizes the overall molecular system while simultaneously increasing the nucleophilicity of the diene, making it more reactive toward electron-deficient dienophiles in cycloaddition reactions [6] [13].
Advanced computational methods including MP2 and coupled-cluster approaches have been employed to benchmark density functional theory predictions for similar conjugated systems [2] [9]. These high-level calculations confirm that density functional theory methods, particularly hybrid functionals like B3LYP and M06-2X, provide reliable descriptions of the electronic structure and frontier orbital properties of ethoxy-substituted butadienes [11] [14].
Molecular dynamics simulations have provided detailed insights into the conformational behavior and flexibility of trans-1-ethoxy-buta-1,3-diene, revealing the dynamic nature of this conjugated system [15] [16] [17]. These computational studies employ various force fields, including COMPASS and CHARMM, to model the intramolecular and intermolecular interactions that govern conformational preferences [16].
The conformational landscape of trans-1-ethoxy-buta-1,3-diene is dominated by three primary conformations: s-trans, s-cis, and gauche, similar to the parent 1,3-butadiene system [18]. However, the presence of the ethoxy substituent introduces additional complexity through rotational degrees of freedom around the C-O bond and potential steric interactions [19] [12]. Molecular dynamics simulations at 298 K reveal that the s-trans conformation represents the global energy minimum, with the molecule spending approximately 85-90% of the simulation time in this configuration [16].
Table 3.2.1: Conformational Analysis from Molecular Dynamics Simulations
| Conformation | Relative Energy (kcal/mol) | Population at 298K (%) | Dihedral Angle C2-C3 (°) | Barrier Height (kcal/mol) |
|---|---|---|---|---|
| s-trans | 0.0 (reference) | 87-90 | 180 ± 15 | - |
| gauche | +2.5-3.2 | 8-11 | 38 ± 10 | 3.8-4.2 |
| s-cis | +3.5-4.1 | 2-3 | 0 ± 5 | 5.9-6.5 |
The molecular dynamics trajectories demonstrate that conformational interconversion occurs on timescales ranging from picoseconds to nanoseconds [16] [17]. The s-trans to gauche transition shows the lowest activation barrier at approximately 3.8 kcal/mol, while the s-trans to s-cis conversion requires overcoming a higher barrier of 5.9-6.5 kcal/mol [19]. These barriers are slightly reduced compared to unsubstituted butadiene due to the electron-donating effect of the ethoxy group, which stabilizes transition states through enhanced conjugation [12].
Advanced molecular dynamics simulations employing replica exchange methods have mapped the complete free energy surface for conformational interconversion [17]. These studies reveal that the ethoxy substituent introduces additional minima corresponding to different orientations of the ethyl group relative to the conjugated backbone. The ethoxy group preferentially adopts conformations that maximize overlap between the oxygen lone pairs and the π-system, leading to enhanced stabilization through hyperconjugation [9].
Temperature-dependent molecular dynamics simulations from 200K to 400K show that increased thermal energy promotes more frequent conformational transitions [16]. At elevated temperatures above 350K, the population of the reactive s-cis conformation increases to 8-12%, facilitating participation in pericyclic reactions such as the Diels-Alder cycloaddition [20] [21]. The mean square displacement analysis indicates that the ethoxy-substituted molecule exhibits slightly higher flexibility compared to unsubstituted butadiene, with average displacement values of 2.8-3.1 Ų at 298K [16].
Table 3.2.2: Dynamic Properties from Molecular Dynamics Simulations
| Property | Value | Temperature (K) | Simulation Time (ns) |
|---|---|---|---|
| Average s-trans → gauche transition time | 145 ± 25 ps | 298 | 50 |
| Average s-trans → s-cis transition time | 890 ± 150 ps | 298 | 50 |
| Mean square displacement | 2.9 ± 0.2 Ų | 298 | 10 |
| Rotational correlation time | 12.3 ± 1.8 ps | 298 | 20 |
| s-cis population at reaction temperature | 11.2 ± 1.5% | 373 | 30 |
Solvation effects on conformational flexibility have been investigated through molecular dynamics simulations in various solvent environments [16] [17]. In polar solvents such as acetonitrile and dimethyl sulfoxide, the ethoxy group forms hydrogen bonds with solvent molecules, leading to restricted rotation around the C-O bond and stabilization of specific conformers. Conversely, in nonpolar solvents like hexane or toluene, the conformational flexibility is enhanced, with more frequent transitions between different orientations of the ethoxy substituent.
The molecular dynamics simulations also reveal important insights into the vibrational modes that facilitate conformational changes [16]. The low-frequency torsional modes around the C2-C3 bond (typically 50-200 cm⁻¹) are the primary drivers of s-trans/s-cis interconversion, while higher frequency modes (300-500 cm⁻¹) involve rotation of the ethoxy group. Coupling between these vibrational modes creates pathways for efficient energy transfer and conformational relaxation [17].
Long-timescale molecular dynamics simulations extending to microseconds have been employed to study rare conformational events and assess the completeness of conformational sampling [17]. These extended simulations confirm that the major conformational states are adequately sampled on shorter timescales, but reveal additional minor conformers representing less than 1% of the total population. These rare conformers may play important roles in specific reaction pathways or under extreme conditions.
Comprehensive transition state modeling of pericyclic reactions involving trans-1-ethoxy-buta-1,3-diene has been conducted using high-level quantum chemical methods, providing detailed insights into reaction mechanisms and activation barriers [20] [22] [8] [23]. These computational studies focus primarily on Diels-Alder cycloaddition reactions, which represent the most important class of pericyclic transformations for this conjugated diene system.
Density functional theory calculations using the B3LYP, M06-2X, and ωB97X-D functionals with extended basis sets have been employed to locate and characterize transition states for Diels-Alder reactions of trans-1-ethoxy-buta-1,3-diene with various dienophiles [22] [8] [24]. The computational methodology typically involves initial geometry optimization at the B3LYP/6-31G(d) level, followed by single-point energy calculations using larger basis sets such as 6-311++G(d,p) or cc-pVTZ to achieve chemical accuracy [8].
Table 3.3.1: Diels-Alder Reaction Barriers for trans-1-Ethoxy-buta-1,3-diene
| Dienophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Transition State Geometry | Method |
|---|---|---|---|---|
| Ethylene | 18.2 ± 1.5 | -28.3 ± 2.1 | Slightly asynchronous | B3LYP/6-311++G(d,p) |
| Maleic anhydride | 12.8 ± 1.0 | -35.7 ± 1.8 | Synchronous | M06-2X/cc-pVTZ |
| Acrylonitrile | 15.6 ± 1.2 | -31.4 ± 2.0 | Moderately asynchronous | ωB97X-D/6-311++G(d,p) |
| Tetracyanoethylene | 8.9 ± 0.8 | -42.1 ± 2.5 | Highly asynchronous | DLPNO-CCSD(T)/cc-pVTZ |
| Fumaronitrile | 11.3 ± 0.9 | -38.9 ± 2.2 | Synchronous | B3LYP/6-311++G(d,p) |
The transition state geometries for Diels-Alder reactions of trans-1-ethoxy-buta-1,3-diene exhibit varying degrees of asynchronicity depending on the electronic nature of the dienophile [22] [8]. With electron-rich dienophiles such as ethylene, the transition states show moderate asynchronicity with the forming C-C bond distances differing by 0.15-0.25 Å. In contrast, reactions with strongly electron-deficient dienophiles like tetracyanoethylene proceed through more synchronous transition states with bond-forming distance differences of less than 0.10 Å [25].
The ethoxy substituent significantly lowers activation barriers for Diels-Alder reactions compared to unsubstituted 1,3-butadiene [20] [6]. This reduction typically ranges from 3-8 kcal/mol, depending on the dienophile, and results from the electron-donating effect of the ethoxy group that raises the highest occupied molecular orbital energy and facilitates interaction with the lowest unoccupied molecular orbital of the dienophile [6] [13]. The enhanced reactivity is particularly pronounced with electron-deficient dienophiles, where the normal electron-demand character of the reaction is reinforced [13].
Intrinsic reaction coordinate calculations have been performed to verify transition state connectivity and characterize the reaction pathways [22] [23]. These calculations confirm that all located transition states connect the appropriate reactant and product geometries without intervention of intermediates, supporting the concerted nature of these pericyclic processes. The reaction coordinates typically show smooth energy profiles with no additional stationary points along the minimum energy pathways [21].
Table 3.3.2: Transition State Geometric Parameters
| Parameter | Ethylene TS | Maleic Anhydride TS | Acrylonitrile TS | Units |
|---|---|---|---|---|
| C1-C1' forming bond | 2.18 ± 0.05 | 2.12 ± 0.03 | 2.25 ± 0.04 | Å |
| C4-C2' forming bond | 2.31 ± 0.06 | 2.14 ± 0.03 | 2.08 ± 0.04 | Å |
| C2-C3 bond length | 1.42 ± 0.02 | 1.41 ± 0.02 | 1.43 ± 0.02 | Å |
| Asynchronicity Δr | 0.13 ± 0.03 | 0.02 ± 0.01 | 0.17 ± 0.03 | Å |
| Dihedral angle | 15.2 ± 2.1 | 8.7 ± 1.5 | 18.9 ± 2.8 | degrees |
Solvent effects on transition state energies have been investigated using implicit solvation models such as SMD and PCM [8] [24]. These studies reveal that polar solvents generally stabilize the transition states through favorable electrostatic interactions, leading to modest reductions in activation barriers of 1-3 kcal/mol. The effect is most pronounced for reactions with highly polar dienophiles, where the developing charge separation in the transition state is effectively stabilized by the solvent environment.
Alternative pericyclic reaction pathways have also been computationally examined, including [2+2] cycloaddition and electrocyclic ring closure processes [23] [25]. The [2+2] cycloaddition pathways typically exhibit higher activation barriers (25-35 kcal/mol) and are thermodynamically less favorable than the corresponding [4+2] processes, confirming the preferential occurrence of Diels-Alder reactions under normal conditions [25]. However, under photochemical conditions or with specific substitution patterns, these alternative pathways may become competitive [23].
| Reaction Type | Average ΔH‡ (kcal/mol) | Average ΔG‡ (kcal/mol) | Average ΔHrxn (kcal/mol) | Selectivity |
|---|---|---|---|---|
| Normal demand DA | 14.3 ± 2.8 | 16.8 ± 3.2 | -32.1 ± 4.5 | endo-preferred |
| Inverse demand DA | 19.7 ± 3.5 | 22.1 ± 4.1 | -25.8 ± 3.8 | exo-preferred |
| Hetero-DA | 16.9 ± 2.1 | 19.4 ± 2.8 | -28.9 ± 3.2 | regioselective |
| [2+2] Cycloaddition | 28.4 ± 4.2 | 31.7 ± 4.8 | -18.3 ± 5.1 | unfavorable |